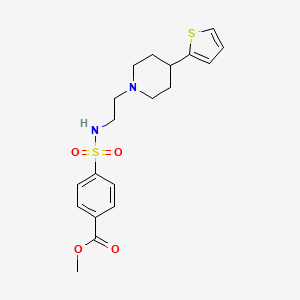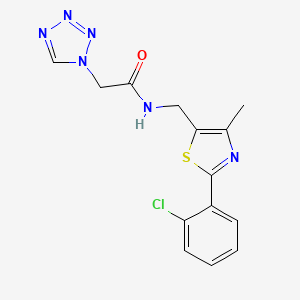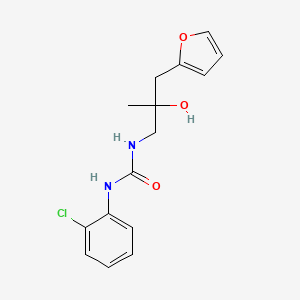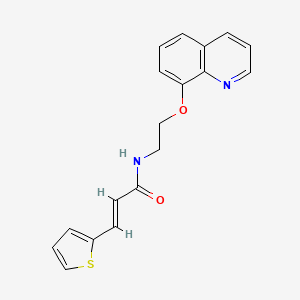![molecular formula C16H17FN4 B2397872 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2308251-83-2](/img/structure/B2397872.png)
5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring a pyrrole ring fused with a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of 5-fluoropyrimidine derivatives, which are then subjected to cyclization reactions to form the fused pyrrole-pyrimidine structure. Key reagents often include fluorinated pyrimidines, phenyl derivatives, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole-pyrimidine compounds .
科学研究应用
5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用机制
The mechanism of action of 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylates and pyrrole-2-carboxamides share structural similarities and exhibit similar reactivity.
Fluoropyrimidine Derivatives: Compounds such as 5-fluorouracil and 5-fluorocytosine are well-known for their use in chemotherapy and antimicrobial treatments.
Uniqueness
What sets 5-Fluoro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine apart is its unique fused ring structure, which combines the properties of both pyrrole and pyrimidine rings.
属性
IUPAC Name |
5-(5-fluoropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4/c17-14-6-18-16(19-7-14)21-10-12-8-20(9-13(12)11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSMZFUJDHTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine hydrochloride](/img/structure/B2397789.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)


![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)

![2,4-dimethyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B2397800.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![(2,4-dichlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
